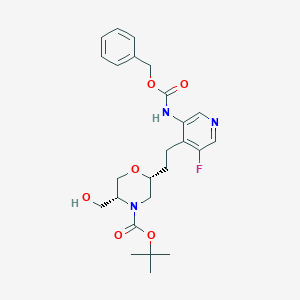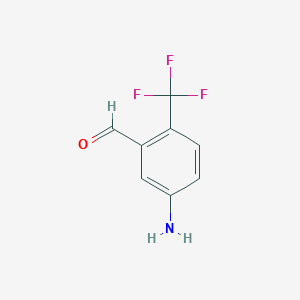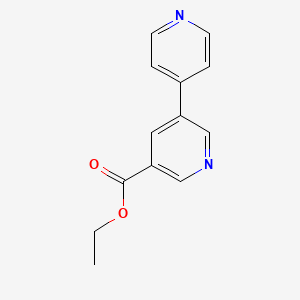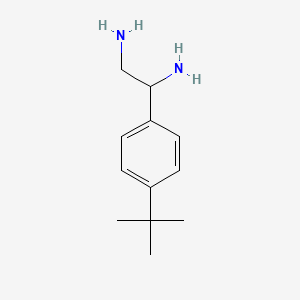
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a fluoropyridine moiety, and a benzyloxycarbonyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the fluoropyridine moiety, and the attachment of the benzyloxycarbonyl group. Each step requires specific reagents and conditions, such as:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate diol with ammonia or an amine under acidic or basic conditions.
Introduction of the Fluoropyridine Moiety: This step may involve the use of a fluorinated pyridine derivative and a suitable coupling reagent.
Attachment of the Benzyloxycarbonyl Group: This can be done using benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the benzyloxycarbonyl group would yield a benzyl group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving morpholine and fluoropyridine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The fluoropyridine moiety may enhance binding affinity to certain targets, while the morpholine ring may influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-chloropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-methylpyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in Tert-butyl (2R,5R)-2-(2-(3-(((benzyloxy)carbonyl)amino)-5-fluoropyridin-4-YL)ethyl)-5-(hydroxymethyl)morpholine-4-carboxylate may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C25H32FN3O6 |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
tert-butyl (2R,5R)-2-[2-[3-fluoro-5-(phenylmethoxycarbonylamino)pyridin-4-yl]ethyl]-5-(hydroxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C25H32FN3O6/c1-25(2,3)35-24(32)29-13-19(33-16-18(29)14-30)9-10-20-21(26)11-27-12-22(20)28-23(31)34-15-17-7-5-4-6-8-17/h4-8,11-12,18-19,30H,9-10,13-16H2,1-3H3,(H,28,31)/t18-,19-/m1/s1 |
Clé InChI |
LQDGDTOUULSTJF-RTBURBONSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](OC[C@H]1CO)CCC2=C(C=NC=C2NC(=O)OCC3=CC=CC=C3)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(OCC1CO)CCC2=C(C=NC=C2NC(=O)OCC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13033660.png)


![Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B13033672.png)
![(R)-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13033673.png)

![2-[N-[2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl]anilino]ethyl 4-methylbenzenesulfonate](/img/structure/B13033684.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
![tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate](/img/structure/B13033721.png)
![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
![Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13033734.png)
![5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13033739.png)
